beta-Hydroxyisovaleric acid

概要

説明

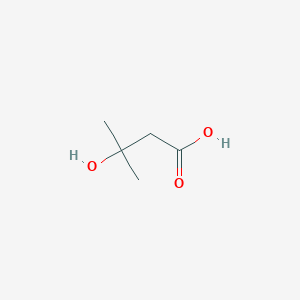

Beta-Hydroxyisovaleric acid, also known as 3-Hydroxy-3-methylbutyric acid, is an organic compound with the molecular formula C5H10O3. It is a metabolite of the essential amino acid leucine and is naturally present in human urine.

準備方法

合成経路と反応条件: β-ヒドロキシイソ吉草酸は、ジアセトンアルコールと次亜塩素酸ナトリウムの反応によって合成できます。この反応は、反応物と生成物の安定性を確保するために、低温(0°C〜10°C)で行われます。 反応混合物は次に塩酸で酸性化され、酢酸エチルで抽出して遊離酸を得ます .

工業的生産方法: 工業的な環境では、β-ヒドロキシイソ吉草酸の生産は、バイオテクノロジー手法を用います。 たとえば、大腸菌は、ピルビン酸分子の脱炭酸縮合、続いて還元および脱水反応によって、この化合物を産生するように遺伝子操作できます .

反応の種類:

酸化: β-ヒドロキシイソ吉草酸は、酸化されて3-メチルクロトン酸を形成できます。

還元: これは、還元されて3-ヒドロキシ-3-メチルブタノールを形成できます。

置換: 適切な条件下で、ヒドロキシル基は他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 塩化チオニルなどの試薬は、置換反応に使用できます。

主要な生成物:

酸化: 3-メチルクロトン酸。

還元: 3-ヒドロキシ-3-メチルブタノール。

科学的研究の応用

Biochemical Properties

BHIVA is categorized as a hydroxy fatty acid and is involved in several metabolic pathways:

- Role in Metabolism : BHIVA plays a critical role in protein and fatty acid metabolism, influencing energy regulation within the body. It is linked to the modulation of enzymes that govern fatty acid and cholesterol metabolism, as well as hormonal regulation including insulin and glucagon .

- Molecular Characteristics :

Metabolic Disorders

BHIVA has garnered attention for its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. Research indicates that BHIVA may serve as a biomarker for diagnosing these conditions and could be targeted for drug development .

- Clinical Trials : BHIVA is under investigation in clinical trials aimed at understanding its effects on glucose handling and metabolic health in various populations, including older adults .

Muscle Wasting and Cachexia

BHIVA has shown promise in addressing muscle wasting conditions associated with diseases such as cancer, chronic kidney disease, and age-related sarcopenia. Studies suggest that BHIVA can:

- Inhibit Protein Degradation : It has been observed to inhibit protein degradation while stimulating protein synthesis in muscle tissues, particularly in cachectic mice models .

- Enhance Muscle Function : BHIVA administration has been linked to improvements in muscle function and performance, which is crucial for patients undergoing treatments that lead to muscle loss .

Case Study Overview

A systematic review of studies exploring BHIVA's impact on metabolic health reveals varied outcomes:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial NCT03018496 | Older adults | BHIVA supplementation | Improved glucose handling |

| Animal Study on Cachexia | Mice with MAC16 tumors | BHIVA administration | Increased protein synthesis and reduced muscle degradation |

| Isotope Tracing Study | Healthy adults | Stable isotope labeled HMB | Determined turnover rates of HMB in plasma |

These studies highlight the compound's potential across different demographics and health conditions.

Analytical Methods

Recent advancements have facilitated the study of BHIVA through innovative analytical techniques:

作用機序

β-ヒドロキシイソ吉草酸は、いくつかのメカニズムを通じてその効果を発揮します。

タンパク質合成: これは、mTOR経路を介してタンパク質合成を強化します。

タンパク質分解: これは、ユビキチン経路を介してタンパク質分解を阻害します。

サルコレマの完全性: これは、ヒドロキシメチルグルタリルCoAに変換することにより、サルコレマの完全性を高めます.

類似の化合物:

3-ヒドロキシイソ吉草酸: ロイシンの代謝産物であり、類似の生化学的特性を持っています。

3-ヒドロキシ-3-メチルグルタリルCoA: コレステロールとケトン体の合成に関与しています。

3-メチルクロトン酸: β-ヒドロキシイソ吉草酸の酸化生成物。

独自性: β-ヒドロキシイソ吉草酸は、タンパク質合成を強化し、タンパク質分解を阻害するという二重の役割を果たすため、筋肉の維持と成長を目的とした医療用途において特に貴重です .

類似化合物との比較

3-Hydroxyisovaleric acid: A metabolite of leucine with similar biochemical properties.

3-Hydroxy-3-methylglutaryl-CoA: Involved in the synthesis of cholesterol and ketone bodies.

3-Methylcrotonic acid: An oxidation product of Beta-Hydroxyisovaleric acid.

Uniqueness: this compound is unique due to its dual role in enhancing protein synthesis and inhibiting protein degradation, making it particularly valuable in medical applications aimed at muscle preservation and growth .

生物活性

Beta-Hydroxyisovaleric acid (BHIVA), also known as 3-hydroxyisovaleric acid, is a naturally occurring organic compound derived from the metabolism of leucine, an essential branched-chain amino acid. This compound plays a crucial role in various metabolic processes, particularly in protein and fatty acid metabolism, and has garnered attention for its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. This article explores the biological activity of BHIVA, focusing on its metabolic roles, regulatory functions, and implications for health.

BHIVA is a significant metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically leucine. The conversion of leucine into BHIVA involves several enzymatic steps that are crucial for maintaining metabolic homeostasis. The enzyme responsible for this conversion is dependent on vitamin B6, highlighting the importance of this vitamin in BCAA metabolism .

Key Functions:

- Energy Metabolism : BHIVA influences energy metabolism by regulating the activity of enzymes involved in lipid and cholesterol metabolism. It has been shown to modulate the expression of genes related to energy expenditure, thus playing a role in weight management and metabolic health .

- Hormonal Regulation : BHIVA impacts hormonal pathways, particularly those involving insulin and glucagon, which are critical for glucose homeostasis. This regulation may contribute to its potential use as a biomarker for metabolic disorders .

- Protein Synthesis : As a metabolite of leucine, BHIVA is involved in stimulating muscle protein synthesis, which is vital for muscle maintenance and growth, especially in aging populations or those undergoing physical stress .

Clinical Implications and Case Studies

Research has indicated that BHIVA may serve as a biomarker for various health conditions, particularly those associated with metabolic dysfunction. Elevated levels of BHIVA have been observed in individuals with biotin deficiency and certain metabolic disorders.

Case Study Overview:

- Biotin Deficiency : Elevated levels of 3-hydroxyisovaleric acid have been linked to biotin deficiency. In a study involving smokers and individuals on anticonvulsant therapy, increased urinary excretion of BHIVA was noted as a sensitive indicator of biotin depletion at the tissue level .

- Muscle Wasting : A randomized controlled trial investigated the effects of beta-hydroxy-beta-methylbutyrate (HMB), a metabolite related to BHIVA, on muscle wasting in critically ill patients. Although HMB did not significantly reduce muscle loss, it improved amino acid metabolism and overall health outcomes .

Research Findings

Recent studies have highlighted the multifaceted roles of BHIVA in metabolism:

特性

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of beta-Hydroxyisovaleric acid in the context of diabetes mellitus?

A1: Research suggests that this compound, a byproduct of leucine catabolism, can be a useful marker for short-term metabolic control in patients with Type II diabetes. Studies have shown that urinary this compound levels are elevated in both ketotic and non-ketotic Type II diabetic patients compared to healthy individuals. [] This indicates accelerated leucine catabolism in these patients, even in the absence of ketosis. []

Q2: How is this compound produced in the human body?

A2: The liver plays a crucial role in the formation of this compound. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate (the keto acid analog of leucine) to this compound. [] This enzyme is believed to act as a "safety valve," preventing the excessive buildup of alpha-ketoisocaproate in the liver. []

Q3: Can you elaborate on the connection between this compound and isovaleric acidemia?

A3: Elevated levels of this compound in urine are a key diagnostic indicator of isovaleric acidemia. This rare metabolic disorder arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism. The deficiency leads to the accumulation of isovaleric acid and its byproducts, including this compound, in the body. [, ] A case study reported a three-year-old patient presenting with symptoms resembling diabetic ketoacidosis, including acute encephalopathy and pancytopenia. [] The diagnosis of isovaleric acidemia was confirmed by the presence of significantly elevated levels of this compound (295 mg/ml) and isovalerylglycine (616 mg/ml) in the patient's urine. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in biological samples like urine. [, ] This technique allows for the separation and precise measurement of different organic acids, including this compound, based on their mass-to-charge ratios.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。